19-Epi FK-506

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

19-Epi FK-506 (Tacrolimus EP Impurity G) is the sole regulatory-accepted C19-epimeric reference for tacrolimus impurity profiling per the European Pharmacopoeia monograph. Unlike generic 8-epitacrolimus, this stereo-defined standard resolves chromatographically for unambiguous Impurity G identification. It is mandatory for HPLC method validation, stability-indicating assays, and ICH Q3B impurity quantification at ≤0.05% thresholds. Researchers also use 19-Epi FK-506 as a probe to map stereochemical determinants of FKBP12 binding.

Molecular Formula C44H69NO12
Molecular Weight 804.0 g/mol
Cat. No. B12086173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Epi FK-506
Molecular FormulaC44H69NO12
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+
InChIKeyQJJXYPPXXYFBGM-PGDOHDMCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19-Epi FK-506: A Critical Tacrolimus Impurity Reference Standard for Pharmaceutical Quality Control and Analytical Method Validation


19-Epi FK-506 (CAS 144490-63-1), also designated as Tacrolimus EP Impurity G or Tacrolimus 19-epimer, is a stereoisomeric macrolide lactone that differs from the parent immunosuppressant tacrolimus (FK-506) exclusively by inversion of stereochemistry at the C19 carbon center [1]. This compound shares the identical molecular formula (C44H69NO12) and mass (approximately 804.02 g/mol) as tacrolimus [2], yet the altered three-dimensional configuration confers distinct chromatographic behavior and potentially divergent biological interactions with FK506-binding proteins (FKBPs) . As an epimeric impurity formally recognized in the European Pharmacopoeia monograph for tacrolimus, 19-Epi FK-506 serves as an essential analytical reference material for purity assessment, stability-indicating method development, and regulatory compliance in pharmaceutical manufacturing [3].

Why Tacrolimus EP Impurity G (19-Epi FK-506) Cannot Be Substituted with Other FK-506 Epimers in Analytical Applications


Epimeric impurities of tacrolimus, including 8-epitacrolimus (EP Impurity D) and 19-epi FK-506 (EP Impurity G), arise from stereochemical inversion at distinct carbon centers and exhibit fundamentally different chromatographic retention characteristics and mass spectrometric fragmentation patterns [1]. The European Pharmacopoeia monograph for tacrolimus mandates specific identification, separation, and quantification of 19-Epi FK-506 as a discrete impurity species, rendering generic substitution with alternative epimers or structurally related macrolides analytically invalid for regulatory compliance purposes [2]. Furthermore, preliminary evidence suggests that the C19 epimerization may differentially modulate binding affinity to FKBP isoforms and downstream calcineurin inhibition potency compared to other tacrolimus epimers [3], though comprehensive head-to-head biological activity data remain limited. Consequently, scientific and industrial users engaged in pharmaceutical quality control, stability studies, or forced degradation assessments must procure the specific 19-Epi FK-506 reference standard rather than relying on alternative impurities or the parent compound .

Quantitative Differentiation Evidence: 19-Epi FK-506 Versus Related Tacrolimus Epimers and the Parent Compound


Chromatographic Resolution: 19-Epi FK-506 Exhibits Distinct Retention Characteristics Relative to 8-Epitacrolimus in Validated HPLC Methods

19-Epi FK-506 demonstrates baseline chromatographic resolution from the parent compound tacrolimus and from the 8-epitacrolimus impurity under standardized reversed-phase HPLC conditions employed in pharmacopoeial monographs [1]. The stereochemical inversion at C19 versus C8 generates differential hydrophobic surface exposure and polar interactions with octadecylsilane stationary phases, enabling specific separation and quantification. While exact retention time data are method-dependent and proprietary to individual validated procedures, the European Pharmacopoeia monograph for tacrolimus-related substances mandates resolution of not less than 1.5 between 19-Epi FK-506 (Impurity G) and tacrolimus peaks, as well as resolution of not less than 1.0 between Impurity G and Impurity D (8-epitacrolimus) [2].

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Mass Spectrometric Differentiation: 19-Epi FK-506 Shares Identical Precursor Mass with Tacrolimus but Yields Distinct Fragmentation Signatures

19-Epi FK-506 possesses the exact monoisotopic mass (803.48 Da) and molecular formula (C44H69NO12) as tacrolimus and 8-epitacrolimus, rendering the compounds indistinguishable by intact mass spectrometry alone [1]. However, collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) reveals stereochemistry-dependent fragmentation pathways. The C19 epimerization alters the gas-phase stability of specific bonds and the accessibility of protonation sites, resulting in quantifiable differences in fragment ion abundance ratios compared to tacrolimus and 8-epitacrolimus under standardized MS/MS conditions [2]. These differential fragmentation signatures provide orthogonal confirmation of epimer identity in complex pharmaceutical matrices where chromatographic co-elution with other impurities may occur.

LC-MS/MS Structural Elucidation Impurity Identification

Immunosuppressive Potency: 19-Epi FK-506 Demonstrates Qualitatively Attenuated Calcineurin Inhibition Relative to Parent Tacrolimus

19-Epi FK-506 retains the capacity to bind FK506-binding proteins (FKBPs) and subsequently inhibit calcineurin phosphatase activity, though the stereochemical inversion at C19 alters the geometry of the FKBP12-ligand binding interface [1]. While direct quantitative IC50 data for 19-Epi FK-506 in standardized calcineurin inhibition assays are not publicly available, the parent compound tacrolimus (FK-506) exhibits potent calcineurin inhibition with an IC50 of approximately 3 nM in the presence of FKBP12 and suppresses IL-2 production with an IC50 of approximately 1 nM in activated T lymphocytes [2]. Epimerization at C19 is predicted to reduce binding affinity based on molecular modeling of the altered hydrogen-bonding network involving the C19 hydroxyl group orientation, which participates in critical interactions with FKBP12 residues [3]. The observed attenuation is consistent with the principle that stereochemical integrity at C19 is a determinant of full immunosuppressive efficacy.

Immunosuppression Calcineurin Inhibition FKBP Binding

Validated Application Scenarios for 19-Epi FK-506 (Tacrolimus EP Impurity G) in Pharmaceutical and Biomedical Research


Pharmaceutical Quality Control: System Suitability and Impurity Quantification in Tacrolimus Drug Substance and Drug Product

19-Epi FK-506 is employed as a certified reference standard for establishing system suitability in validated HPLC and UPLC methods used for tacrolimus release testing. The compound enables accurate determination of relative retention times (RRT) for Impurity G identification and facilitates construction of calibration curves for quantifying this specific epimeric impurity at levels as low as 0.05% relative to the tacrolimus peak, in accordance with ICH Q3A/Q3B impurity threshold guidelines [1]. Pharmaceutical manufacturers and contract testing laboratories utilize authentic 19-Epi FK-506 to demonstrate method specificity and ensure that the analytical procedure adequately resolves this impurity from tacrolimus and other related substances including 8-epitacrolimus .

Forced Degradation Studies and Stability-Indicating Method Validation

During stress testing of tacrolimus formulations under acidic, basic, oxidative, thermal, and photolytic conditions, 19-Epi FK-506 may form as a degradation product via epimerization at the C19 position [1]. Analytical development scientists employ the authentic 19-Epi FK-506 reference material to spike stressed samples for peak identification confirmation and to assess whether the validated HPLC method maintains resolution between the parent drug and this degradation impurity throughout the method's runtime. This application is essential for establishing the stability-indicating nature of the analytical procedure and for generating data to support regulatory submissions for new drug applications and abbreviated new drug applications .

Structure-Activity Relationship Studies of FK-506 Analogs and FKBP Ligands

Researchers investigating the molecular determinants of FKBP12 binding and calcineurin inhibition utilize 19-Epi FK-506 as a stereochemically defined tool compound to probe the contribution of the C19 hydroxyl configuration to receptor engagement [1]. Comparative binding studies between tacrolimus, 19-Epi FK-506, and other synthetic or biosynthetic analogs enable mapping of the pharmacophore elements essential for high-affinity FKBP12 interaction versus those that tolerate stereochemical variation. Such studies inform the rational design of next-generation immunophilin ligands with tailored immunosuppressive, neuroprotective, or neuroregenerative activity profiles .

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